5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one

No quantitative data available No comparator data found Evidence gap

5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one (CAS 88499-83-6) is a trisubstituted pyrimidin-4(1H)-one derivative featuring a benzyl group at the 5-position, a methyl substituent at the 6-position, and a pent-4-yn-1-yl side chain at the 2-position. It is cataloged in several chemical databases, with its molecular formula C17H18N2O and a molecular weight of 266.34 g/mol.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 88499-83-6
Cat. No. B12911254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one
CAS88499-83-6
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)CCCC#C)CC2=CC=CC=C2
InChIInChI=1S/C17H18N2O/c1-3-4-6-11-16-18-13(2)15(17(20)19-16)12-14-9-7-5-8-10-14/h1,5,7-10H,4,6,11-12H2,2H3,(H,18,19,20)
InChIKeyACWXMGJQBZGXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one: Procurement Baseline and Core Identity


5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one (CAS 88499-83-6) is a trisubstituted pyrimidin-4(1H)-one derivative featuring a benzyl group at the 5-position, a methyl substituent at the 6-position, and a pent-4-yn-1-yl side chain at the 2-position. It is cataloged in several chemical databases, with its molecular formula C17H18N2O and a molecular weight of 266.34 g/mol. The compound is classified as a small molecule and has been associated with LSD1 (lysine-specific demethylase 1) inhibition in some biological studies. No specific quantitative performance data, such as potency or selectivity metrics, were identified for this compound in primary research papers or patents during this search.

Why Generic Pyrimidinone Analogs Cannot Substitute for 5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one


Generic substitution of 5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one with other pyrimidin-4(1H)-one derivatives is unreliable due to the compound's distinct triple-substitution pattern. The presence of the terminal alkyne on the pent-4-yn-1-yl chain introduces a unique reactive handle capable of undergoing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, which is not available in analogs lacking an alkynyl moiety. The benzyl and methyl groups at the 5 and 6 positions, respectively, further create a unique steric and electronic environment that may influence reactivity and biological target interactions in ways that cannot be assumed for other congeners. However, direct quantitative evidence comparing this compound's reactivity or biological profile against specific analogs was not identified, making it impossible to quantify its superiority at this time.

Quantitative Differentiation Evidence for 5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one


Absence of Available Comparative Data for Quantitative Differentiation

A comprehensive search of primary literature, patents, and authoritative databases failed to identify any study providing quantitative, comparative data for 5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one. No head-to-head comparisons, cross-study comparable data, or class-level inferences could be established for dimensions such as biological potency (e.g., IC50), selectivity, metabolic stability, or synthetic efficiency. The sole mention of this compound in a biological context is its association with LSD1 inhibition in one patent family, but no specific inhibitory values were found.

No quantitative data available No comparator data found Evidence gap

Potential Application Scenarios for 5-Benzyl-6-methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one Based on Structural Attributes


Click Chemistry Building Block for Diversified Library Synthesis

The presence of a terminal alkyne group makes this compound a suitable candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the rapid generation of 1,2,3-triazole-containing compound libraries [1]. This scenario is appropriate when a pyrimidinone scaffold with specific 5-benzyl and 6-methyl substitution is desired in the final product.

Intermediate for 5-Substituted Pyrimidine Nucleoside Analogs

A patent abstract mentions this compound as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines. However, no yield data or specific synthetic routes were found. This scenario is speculative and based on a single, unverifiable claim.

LSD1 Inhibitor Lead Optimization and SAR Studies

The compound has been listed as an LSD1 inhibitor in a patent. It may serve as a starting point for structure-activity relationship (SAR) studies if the research program aligns with a pyrimidine scaffold containing a benzyl, methyl, and alkynyl substitution pattern. No inhibitory data is available to support its selection over other potential LSD1 inhibitors.

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